(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane is a member of the class of isoquinolines that is the sulfonamide formed by the formal condensation of the sulfo group of 4-methylisoquinoline-5-sulfonic acid with the 1-amino group of (S)-2-methyl-1,4-diazepane. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of isoquinolines and a N-sulfonyldiazepane. It is a conjugate base of a (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane(2+).
Brand Name: Vulcanchem
CAS No.: 451462-58-1
VCID: VC0529702
InChI: InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1
SMILES: CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol

(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine

CAS No.: 451462-58-1

Inhibitors

VCID: VC0529702

Molecular Formula: C16H21N3O2S

Molecular Weight: 319.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine - 451462-58-1

CAS No. 451462-58-1
Product Name (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine
Molecular Formula C16H21N3O2S
Molecular Weight 319.4 g/mol
IUPAC Name 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline
Standard InChI InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1
Standard InChIKey AWDORCFLUJZUQS-ZDUSSCGKSA-N
Isomeric SMILES C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
SMILES CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Canonical SMILES CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Appearance Solid powder
Description (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane is a member of the class of isoquinolines that is the sulfonamide formed by the formal condensation of the sulfo group of 4-methylisoquinoline-5-sulfonic acid with the 1-amino group of (S)-2-methyl-1,4-diazepane. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of isoquinolines and a N-sulfonyldiazepane. It is a conjugate base of a (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane(2+).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-methyl-1-((4-methyl-5-isoquinolinyl)sulfonyl)homopiperazine
dimethylfasudil
H 1152
H 1152P
H-1152
H-1152P
H1152 cpd
H1152P
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PubChem Compound 448043
Last Modified Nov 11 2021
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